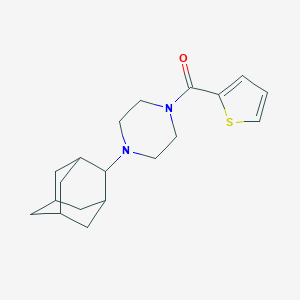
1-(2-Adamantyl)-4-(2-thienylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Adamantyl)-4-(2-thienylcarbonyl)piperazine, commonly known as A-366, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and exhibits unique pharmacological properties that make it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of A-366 is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. A-366 has been shown to inhibit the activity of the proteasome in cancer cells, leading to the accumulation of misfolded proteins and ultimately resulting in cell death. A-366 may also inhibit other cellular pathways that are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
A-366 has been shown to exhibit a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells, as well as to induce the accumulation of misfolded proteins. A-366 may also have anti-inflammatory and immunomodulatory effects, although further research is needed to confirm these findings.
Advantages and Limitations for Lab Experiments
A-366 has several advantages for use in lab experiments, including its relative ease of synthesis and its potent anti-proliferative activity against cancer cells. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity at high concentrations. Further research is needed to determine the optimal conditions for using A-366 in lab experiments.
Future Directions
There are several future directions for research on A-366, including the development of new anticancer drugs based on its structure and mechanism of action. Further research is also needed to determine the optimal conditions for using A-366 in lab experiments and to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, the development of new synthetic methods for A-366 and its derivatives may lead to the discovery of even more potent and selective compounds for use in drug development.
Synthesis Methods
The synthesis of A-366 involves the reaction of 2-thiophenecarboxylic acid with 1-adamantylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with piperazine to obtain the final product, A-366. The synthesis of A-366 is a relatively simple and straightforward process, which makes it an attractive compound for further research.
Scientific Research Applications
A-366 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-proliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer. A-366 has also been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
properties
Product Name |
1-(2-Adamantyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
Molecular Formula |
C19H26N2OS |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C19H26N2OS/c22-19(17-2-1-7-23-17)21-5-3-20(4-6-21)18-15-9-13-8-14(11-15)12-16(18)10-13/h1-2,7,13-16,18H,3-6,8-12H2 |
InChI Key |
VEKQJSSAEBLXKR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CS5 |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-chlorophenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B248677.png)


methanone](/img/structure/B248689.png)
![5-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248691.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248692.png)
![N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B248694.png)



![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)


